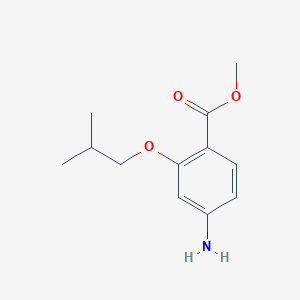
4-Amino-2-isobutoxybenzoic acid methyl ester
Descripción general
Descripción
4-Amino-2-isobutoxybenzoic acid methyl ester is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Amino-2-isobutoxybenzoic acid methyl ester (commonly referred to as 4-AIBBME) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-AIBBME is characterized by the following chemical structure:
- Chemical Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
The presence of an amino group and an isobutoxy side chain contributes to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of 4-AIBBME exhibit significant antimicrobial properties. A study screened various compounds, including 4-AIBBME, for their ability to disrupt bacterial cell membranes. The results showed that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |
|---|---|---|
| 4-AIBBME | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |
| Derivative A | High (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |
| Derivative B | Low (MIC = 64 µg/mL) | High (MIC = 32 µg/mL) |
Anticancer Activity
4-AIBBME has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways.
The mechanism through which 4-AIBBME exerts its anticancer effects involves the inhibition of the c-Myc-Max protein-protein interaction, a critical pathway in cancer biology. Disruption of this interaction prevents transcriptional activation of genes essential for cell proliferation and survival.
Study on c-Myc Inhibition
In a focused library screening, several derivatives of 4-AIBBME were evaluated for their ability to disrupt c-Myc-Max/DNA complexes using an electrophoretic mobility shift assay (EMSA). The results indicated that specific modifications to the compound significantly enhanced its inhibitory potency.
| Compound | IC50 (µM) | Complete Disruption (%) |
|---|---|---|
| 4-AIBBME | >100 | 20 |
| Derivative C | 25 | 90 |
| Derivative D | 5.6 | 100 |
The most potent derivative showed complete disruption at an IC50 value of 5.6 µM, highlighting the importance of structural modifications in enhancing biological activity.
Discussion
The biological activities of 4-AIBBME suggest its potential as a therapeutic agent in both antimicrobial and anticancer applications. Its ability to inhibit critical protein interactions involved in tumorigenesis presents opportunities for developing novel anticancer drugs.
Propiedades
IUPAC Name |
methyl 4-amino-2-(2-methylpropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWWZSUELRKTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















